molecular formula C7H13ClF3NO B13435752 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Cat. No.: B13435752
M. Wt: 219.63 g/mol
InChI Key: IGCOBZDGCLSFCW-UHFFFAOYSA-N
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Description

3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a chemical compound that belongs to the class of cyclohexanols. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride typically involves the reaction of cyclohexanone with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted cyclohexanones, cyclohexanols, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride
  • 3-Amino-1-(difluoromethyl)cyclohexan-1-ol
  • 3-Amino-1-(trifluoromethyl)cyclopentanol

Uniqueness

Compared to similar compounds, 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H13ClF3NO

Molecular Weight

219.63 g/mol

IUPAC Name

3-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-2-5(11)4-6;/h5,12H,1-4,11H2;1H

InChI Key

IGCOBZDGCLSFCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N.Cl

Origin of Product

United States

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